molecular formula C8H4F3N3O2 B1451597 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1186404-88-5

3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No. B1451597
M. Wt: 231.13 g/mol
InChI Key: IBQLEURBIDJSIC-UHFFFAOYSA-N
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Description

3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound that belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . This class of compounds has been attracting substantial interest due to their potential pharmaceutical applications . The molecular weight of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is 231.13 .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, has been well studied in the past decade . The most effective protocols for their synthesis have been developed, which include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . The molecular structure of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is characterized by the presence of a trifluoromethyl group and a nitro group attached to the imidazo[1,2-a]pyridine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines are diverse and include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A photosensitizer-free visible-light-promoted method for direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives has also been described .

Scientific Research Applications

Antituberculosis Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Imidazo[1,2-a]pyridine analogues have been developed as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Methods of Application: The structure–activity relationship (SAR) of imidazo[1,2-a]pyridine-3-carboxamides was explored and several compounds with improved activity against Mtb were developed .
  • Results: Five compounds showed an impressive MIC 90 of ≤0.006 μM against the Mtb .

Agrochemical and Pharmaceutical Ingredients

  • Scientific Field: Agrochemical and Pharmaceutical Industries
  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP derivatives are being researched .
  • Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Antibacterial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The derivatives of 1,3-diazole, which is a related compound, show different biological activities such as antibacterial .
  • Methods of Application: The synthesis and applications of 1,3-diazole derivatives are being researched .
  • Results: The derivatives of 1,3-diazole have shown antibacterial activity .

Material Science

  • Scientific Field: Material Science
  • Application Summary: Imidazopyridine is also useful in material science because of its structural character .
  • Methods of Application: The synthesis of imidazopyridine from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
  • Results: Imidazopyridine has found applications in material science .

Antimycobacterial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: The derivatives of 1,3-diazole show different biological activities such as antimycobacterial .
  • Methods of Application: The synthesis and applications of 1,3-diazole derivatives are being researched .
  • Results: The derivatives of 1,3-diazole have shown antimycobacterial activity .

Azapentalenes Synthesis

  • Scientific Field: Organic Chemistry
  • Application Summary: The azido group substituted ortho to the pyrazole of 1,2,3-triazoles has been used in the synthesis of azapentalenes .
  • Methods of Application: The synthesis of azapentalenes involves the displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
  • Results: This method has been used to successfully synthesize azapentalenes .

Future Directions

The future directions in the research of 3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine and related compounds could involve the development of more eco-friendly synthetic strategies . Additionally, given the broad spectrum of biological activity profiles displayed by imidazo[1,2-a]pyridines, further exploration of their potential pharmaceutical applications could be a promising direction .

properties

IUPAC Name

3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-1-2-6-12-3-7(14(15)16)13(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQLEURBIDJSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Fersing, C Boudot, R Paoli-Lombardo… - European Journal of …, 2020 - Elsevier
To study the antikinetoplastid 3-nitroimidazo[1,2-a]pyridine pharmacophore, a structure-activity relationship study was conducted through the synthesis of 26 original derivatives and …
Number of citations: 12 www.sciencedirect.com

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